![molecular formula C13H11N5OS3 B282685 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282685.png)
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide exhibits various biochemical and physiological effects. It has been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide in lab experiments is its potential to exhibit various biological activities. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully elucidate its effects.
Orientations Futures
There are several future directions for research on 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide. One potential direction is to further investigate its antimicrobial activity and its potential to be used as an antibiotic. Another direction is to explore its antitumor activity and its potential to be used in cancer therapy. Additionally, further research could be conducted to understand its mechanism of action and to develop derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(1,3-thiazol-2-yl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
The compound 4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(1,3-thiazol-2-yl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Propriétés
Formule moléculaire |
C13H11N5OS3 |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H11N5OS3/c14-11-17-18-13(22-11)21-7-8-1-3-9(4-2-8)10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H2,14,17)(H,15,16,19) |
Clé InChI |
GNKHAKBHAYQMLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
SMILES canonique |
C1=CC(=CC=C1CSC2=NN=C(S2)N)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
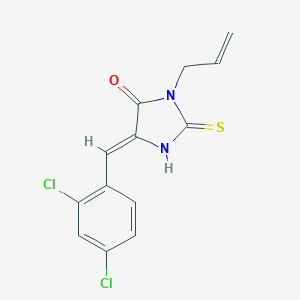
![N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
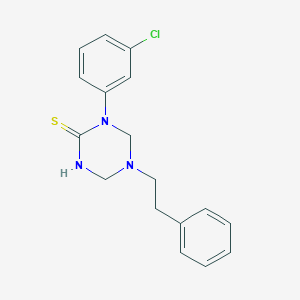

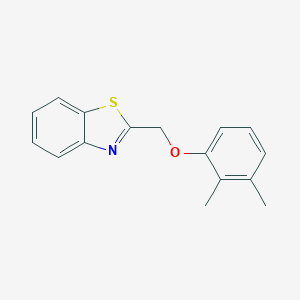

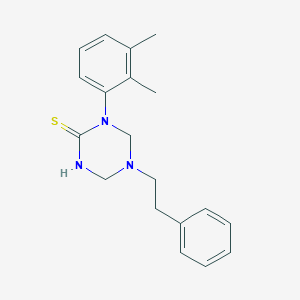
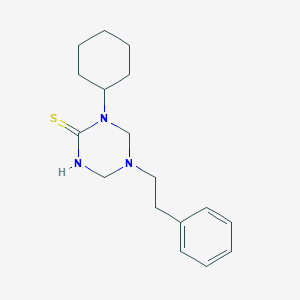
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)